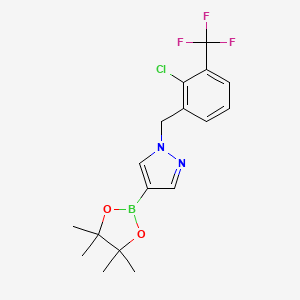
(3-Bromo-4-(2,4-difluorophenoxy)phenyl)methanol
Vue d'ensemble
Description
“(3-Bromo-4-(2,4-difluorophenoxy)phenyl)methanol” is a chemical compound with the molecular formula C13H9BrF2O2 and a molecular weight of 315.11 . It is used in scientific research, with applications ranging from drug synthesis to material science.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H10F2O2/c14-11-6-5-10 (7-12 (11)15)17-13-4-2-1-3-9 (13)8-16/h1-7,16H,8H2 .Applications De Recherche Scientifique
Phenylmercuric Chloride Reactions
Phenylmercuric chloride, similar in structure to the compound , has been used in reactions with 1-bromo-2,2,2-tetrafluoroethane and methanolic sodium methoxide. This process results in the formation of PhHgCFBrCF3, showcasing the potential of related compounds in organometallic chemistry (Seyferth & Murphy, 1973).
Photolysis of Alkyl Radicals
Research involving the photolysis of alkyl radicals, such as 1-Bromo-2-methoxy-1-phenylpropan-2-yl, demonstrates the generation of olefin cation radicals. These radicals can undergo various reactions, indicating the broad potential of similar bromo-containing compounds in photochemistry (Bales et al., 2001).
Polymerization Monomers
N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a compound closely related to (3-Bromo-4-(2,4-difluorophenoxy)phenyl)methanol, is used as a new monomer for polymerization reactions. This highlights the potential use of such bromo-containing compounds in material science and polymer production (Yao et al., 2010).
Chirality and Isotopic Substitution Studies
Research on chirality and isotopic substitution involving compounds like 4-bromo-α-(phenyl[1,2,3,4,5,6-13C6])benzenemethanol offers insights into the synthesis and analysis of chiral substances, essential for understanding asymmetric synthesis and molecular interactions (Harada, Fujita, & Watanabe, 2000).
Organic Synthesis and Catalysis
Several studies explore the use of bromo-containing compounds in organic synthesis and catalysis. For instance, the bromination of cyclic olefins or the debromination of 4-Bromo-3-arylsydnones using sodium sulfite in methanol highlights the versatility of these compounds in synthetic organic chemistry (Dubois & Hegarty, 1969); (Mcchord, Tullis, & Turnbull, 1989).
Propriétés
IUPAC Name |
[3-bromo-4-(2,4-difluorophenoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O2/c14-10-5-8(7-17)1-3-12(10)18-13-4-2-9(15)6-11(13)16/h1-6,17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGQACCPUYFJOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)OC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
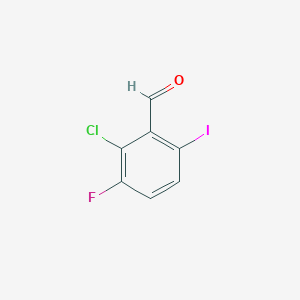
![4-(3-Bromoimidazo[1,2-a]pyrazin-6-yl)benzoic acid](/img/structure/B1472552.png)
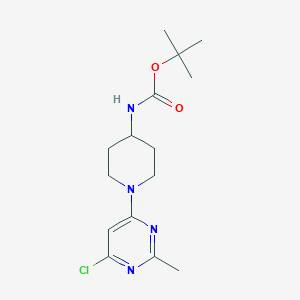
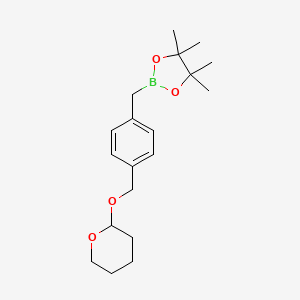

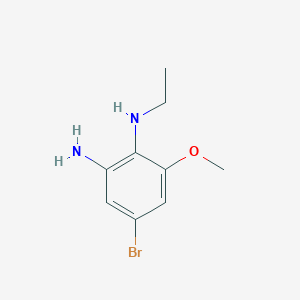
![1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1472562.png)
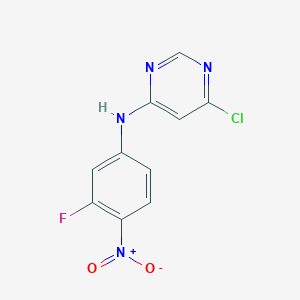
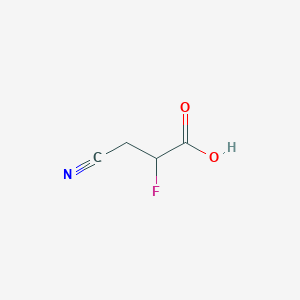
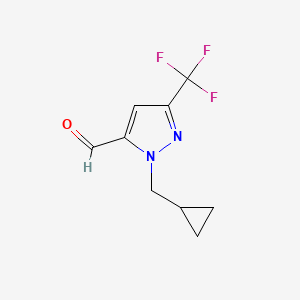
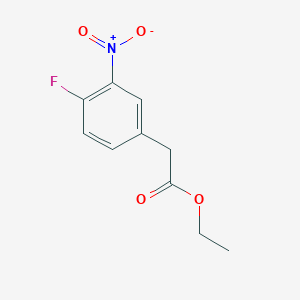
![Carbamic acid, N-[[(4-chloro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester](/img/structure/B1472569.png)
![2-((benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1472570.png)
